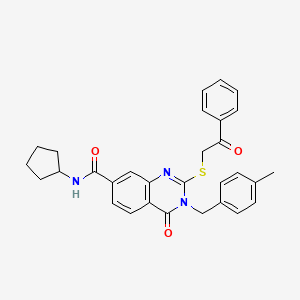

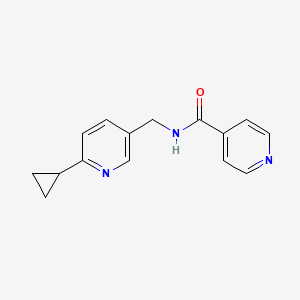

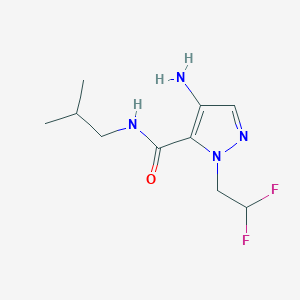

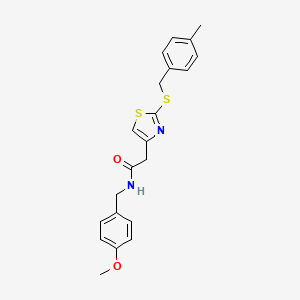

N-((6-cyclopropylpyridin-3-yl)methyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((6-cyclopropylpyridin-3-yl)methyl)isonicotinamide, also known as CPI-1189, is a novel compound that has been extensively studied for its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anti-Tubercular Activity : Researchers have explored derivatives of this compound for their potential as anti-tubercular agents. These derivatives were designed, synthesized, and evaluated for activity against Mycobacterium tuberculosis H37Ra .

Supramolecular Chemistry and Crystallography

- Pincer-Type Ligands : The crystal structure of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide reveals a tricationic pro-ligand with three triflate anions in the asymmetric unit. Notably, two of the triflate ligands are connected to the pincer pro-ligand via strong N–H⋯O hydrogen bonds. This compound’s supramolecular synthon involves intermolecular N–H⋯O and C–H⋯O contacts, contributing significantly to its overall surface interaction .

Organic Synthesis and Intermediates

- Borate and Sulfonamide Derivatives : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate synthesized through nucleophilic and amidation reactions. It features borate and sulfonamide groups, making it relevant in synthetic chemistry .

Catalysis and Coordination Chemistry

- Metal Complexes : While not directly studied for this compound, similar tridentate pincer ligands have been utilized in catalysis and coordination chemistry. Their defined positive charge regions and hydrogen bond interactions play crucial roles in these applications .

Materials Science and Crystal Engineering

- Supramolecular Assemblies : The crystal packing structure of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide forms an 18-molecule aggregate stabilized by electrostatic and dispersion forces. Understanding such supramolecular interactions is essential for designing functional materials .

Biological and Pharmacological Studies

- Anion Receptors : Tridentate pincer ligands, including derivatives of this compound, have potential as anion receptors. Their interactions are relevant in biological processes and molecular recognition .

Eigenschaften

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(13-5-7-16-8-6-13)18-10-11-1-4-14(17-9-11)12-2-3-12/h1,4-9,12H,2-3,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMQDDCNXATSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)

![1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2787724.png)

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)

![N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787726.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2787727.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2787730.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)

methanone](/img/structure/B2787736.png)

![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)